4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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Overview
Description
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5IN4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the 4-position and a tetrazole ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the introduction of the iodine and tetrazole groups onto the benzoic acid core. One common method involves the iodination of 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the tetrazole ring.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(1H-1,2,3,4-tetrazol-1-yl)-4-azidobenzoic acid, while a Suzuki coupling reaction would produce a biaryl compound with the tetrazole and benzoic acid moieties.
Scientific Research Applications
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on proteins and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
5-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with the iodine atom at the 5-position.
4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with a bromine atom instead of iodine.
4-iodobenzoic acid: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
Uniqueness
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of both the iodine atom and the tetrazole ring
Biological Activity
4-Iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities. The incorporation of the tetrazole ring is known to enhance the pharmacological properties of various compounds, making them suitable for medicinal applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of iodo-substituted benzoic acid with tetrazole derivatives. This method allows for the introduction of the tetrazole moiety, which is crucial for the biological activity of the compound.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. In particular, a study highlighted that certain tetrazole derivatives exhibited notable antioxidant activity compared to standard antioxidants like quercetin .
Anti-inflammatory Properties
The anti-inflammatory effects of tetrazole-containing compounds have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The potential application in treating inflammatory diseases makes this class of compounds particularly valuable.
Case Studies
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antioxidant Activity Assessment : In a recent study focusing on antioxidant properties, this compound was tested using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, suggesting its potential as a natural antioxidant agent.
Data Tables
Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |
---|---|---|
4-Iodo-2-(1H-tetrazol-1-yl)benzoic acid | 32 (E. coli), 16 (S. aureus) | 45 ± 3.5 |
Related Tetrazole Derivative | 64 (E. coli), 32 (S. aureus) | 50 ± 4.0 |
Properties
IUPAC Name |
4-iodo-2-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNGILWJMASGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N2C=NN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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